1-(tert-Butyl)pyrrolidine-2-carbaldehyde
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Overview
Description
1-(tert-Butyl)pyrrolidine-2-carbaldehyde is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The tert-butyl group attached to the nitrogen atom provides steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(tert-Butyl)pyrrolidine-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with 2-pyrrolidinone, followed by oxidation to form the aldehyde group. Another method includes the use of tert-butyl isocyanide and 2-pyrrolidinone under specific conditions to yield the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common practices to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butyl)pyrrolidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to form the corresponding alcohol.
Substitution: The tert-butyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 1-(tert-Butyl)pyrrolidine-2-carboxylic acid.
Reduction: 1-(tert-Butyl)pyrrolidine-2-methanol.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
1-(tert-Butyl)pyrrolidine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)pyrrolidine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound for its targets .
Comparison with Similar Compounds
- tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate
- tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Pyrrolidine-2,5-dione
Comparison: 1-(tert-Butyl)pyrrolidine-2-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity compared to other similar compounds. The tert-butyl group also provides steric hindrance, influencing its chemical behavior and interactions with other molecules .
Properties
Molecular Formula |
C9H17NO |
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Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-tert-butylpyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C9H17NO/c1-9(2,3)10-6-4-5-8(10)7-11/h7-8H,4-6H2,1-3H3 |
InChI Key |
CMZIQQBQONHECT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CCCC1C=O |
Origin of Product |
United States |
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